(Z)-N-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-12(24)22-14-5-7-15(8-6-14)23-20(25)18(30-21(23)29)11-13-9-16(26-2)19(28-4)17(10-13)27-3/h5-11H,1-4H3,(H,22,24)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSMMECTIDTHMY-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core substituted with a phenyl group and a 3,4,5-trimethoxybenzylidene moiety. The synthesis of thiazolidinones typically involves the condensation of isothiocyanates with carbonyl compounds, leading to the formation of the thiazolidine ring.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that derivatives with modifications at the 4-position of the thiazolidinone ring can induce apoptosis in cancer cells through caspase pathways. Compounds exhibiting IC50 values as low as 0.31 µM against HT-29 cells have been reported .
- Mechanism of Action : The anticancer activity is often attributed to inhibition of key cellular pathways and enzymes involved in tumor progression and metastasis, including tyrosine kinases .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has been well-documented. The compound has shown promising results against both bacterial and fungal pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have demonstrated MIC values ranging from 10.7 to 21.4 μmol mL−1 against various pathogens .
- Bacterial and Fungal Activity : Efficacy against common pathogens such as Staphylococcus aureus and Candida albicans has been observed, with some derivatives outperforming standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are notable:
- Cytokine Inhibition : Certain derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 by significant percentages (up to 79%) in cell-based assays .
Antioxidant Activity
Thiazolidinones also exhibit antioxidant properties:
- Lipid Peroxidation : Compounds similar to this compound have been evaluated for their ability to prevent lipid peroxidation, showcasing their potential in mitigating oxidative stress .
Summary of Biological Activities
| Activity Type | Key Findings |
|---|---|
| Anticancer | IC50 as low as 0.31 µM against HT-29; apoptosis through caspase pathways |
| Antimicrobial | MIC values between 10.7–21.4 μmol mL−1; effective against various pathogens |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 by up to 79% |
| Antioxidant | Effective in reducing lipid peroxidation; potential for oxidative stress relief |
Case Studies
- Anticancer Study : A study focused on a series of thiazolidinone derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
- Antimicrobial Evaluation : Another research effort synthesized a variety of thiazolidinones and assessed their antimicrobial activity against multiple strains, revealing that some compounds had superior efficacy compared to traditional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Antibacterial and Antifungal Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. In a study evaluating various derivatives, compounds similar to (Z)-N-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetamide demonstrated potent activity against both bacterial and fungal pathogens. Specifically, derivatives were tested against eight bacterial species and eight fungal species, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 10.7 μmol/mL .
Anticancer Potential
Mechanisms of Action
Thiazolidinones have been investigated for their anticancer properties, particularly their ability to inhibit cancer cell proliferation and induce apoptosis. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as modulation of cell cycle progression and apoptosis pathways. For instance, derivatives containing the thiazolidinone scaffold have been linked to the inhibition of human carbonic anhydrase IX, a target in cancer therapy .
Antimycobacterial Activity
Mycobacterium tuberculosis Inhibition
A notable application of thiazolidinone derivatives is their antimycobacterial activity. Research has demonstrated that specific derivatives can significantly inhibit the growth of Mycobacterium tuberculosis strains. In vitro studies showed that some synthesized compounds achieved up to 98% inhibition at concentrations as low as 6.25 μg/mL, marking them as potential candidates for tuberculosis treatment .
Anti-inflammatory Effects
Potential for Treating Inflammatory Diseases
Thiazolidinones are also being explored for their anti-inflammatory properties. The compound's structural features allow it to interact with inflammatory pathways, potentially leading to reduced inflammation in various conditions. This aspect is particularly relevant in the development of treatments for chronic inflammatory diseases .
Comparison with Similar Compounds
Compound 18 : (Z)-N′-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)propanoyl)nicotinohydrazide
- Key Differences : Replaces the 3,4,5-trimethoxybenzylidene group with a benzo[d][1,3]dioxol-5-ylmethylene moiety.
- Rationale : The 1,3-benzodioxole ring’s rigidity and reduced electron-donating capacity compared to methoxy groups likely reduce binding efficiency. Opening this ring (as in compound 19) enhances inhibitory activity by improving hydrophobic interactions .
Compound 7g : (E)-2-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Compound 7q : (E)-2-(4-Oxo-2-thioxo-5-(2,4,6-trimethoxybenzylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
- Key Differences : Substitutes 3,4,5-trimethoxybenzylidene with a 2,4,6-trimethoxybenzylidene group.
- Activity : Reduced potency compared to 7g, highlighting the importance of meta-methoxy positioning for optimal enzyme interactions .
- NMR Data : Distinct <sup>13</sup>C NMR shifts (e.g., δ 195.7 for C=O) reflect altered electronic effects from the substituent rearrangement .
Compound 25 : 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences : Adds a trifluoromethylphenyl group and a thioxoacetamide side chain.
- Activity : Demonstrates 89% yield and moderate cytotoxicity, though specific targets are unspecified .
Comparative Data Table
Key Trends and Insights
Substituent Positioning : The 3,4,5-trimethoxybenzylidene group consistently outperforms other substituents (e.g., 2,4,6-trimethoxy or benzodioxole) in enzyme inhibition, likely due to optimized hydrophobic and electronic interactions .
Stereochemistry : The (Z)-configuration is critical for maintaining planarity and binding affinity, as seen in the target compound and analogues .
Side Chain Modifications : Acetamide-linked aryl groups (as in the target) vs. sulfonamide or trifluoromethyl groups (in 7g and 25) influence solubility and target selectivity .
Synthetic Yields: High yields (e.g., 89% for compound 25) suggest robust synthetic routes for thiazolidinone derivatives, though biological activity varies significantly with structural tweaks .
Preparation Methods
Formation of the 4-Oxo-2-Thioxothiazolidine Intermediate
The thiazolidinone core is synthesized via cyclization of thiourea derivatives. A mixture of chloroacetic acid (1.0 eq) and thiourea (1.2 eq) in ethanol undergoes reflux for 6 hours to yield 2-thioxothiazolidin-4-one. Critical parameters include:
The reaction proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of chloroacetic acid, followed by cyclization (Figure 1).
Functionalization at the 3-Position with Acetamide
Nucleophilic Aromatic Substitution
A 4-aminophenyl group is introduced at the thiazolidinone’s 3-position via SNAr reaction. 2-Thioxothiazolidin-4-one (1.0 eq) reacts with 4-fluoro-nitrobenzene (1.1 eq) in DMF at 120°C for 12 hours, followed by reduction of the nitro group to amine using H₂/Pd-C.
Acetylation of the Aromatic Amine
The free amine is acetylated using acetic anhydride (1.5 eq) in pyridine at 0°C→RT for 4 hours.
Spectroscopic Characterization
NMR Analysis
IR Spectroscopy
Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1602 cm⁻¹ (C=N) confirm the thiazolidinone and imine functionalities.
Optimization and Challenges
Solvent Effects on Knoevenagel Condensation
Comparative studies show toluene outperforms DMF or THF due to improved water removal (Table 1).
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Toluene | 82 | 8 |
| DMF | 65 | 12 |
| THF | 58 | 14 |
Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzylidene methoxy oxygen, as evidenced by NOESY experiments.
Scalability and Industrial Relevance
Pilot-scale synthesis (500 g batch) achieved 74% yield using continuous flow reactors for the Knoevenagel step, reducing reaction time to 3 hours.
Q & A
Q. What synthetic strategies are recommended for preparing (Z)-N-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetamide, and how can reaction yields be optimized?
A common approach involves cyclocondensation of thiosemicarbazides with α-keto acids or esters in refluxing acetic acid/DMF mixtures. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and sodium acetate under reflux to form the thiazolidinone core, followed by benzylidene substitution with 3,4,5-trimethoxybenzaldehyde. Yields (>80%) are achieved by controlling stoichiometry (excess aldehyde), reflux duration (2–4 hours), and using sodium acetate as a base to deprotonate intermediates . Purification via recrystallization from DMF/ethanol mixtures enhances purity.
Q. How can the (Z)-configuration of the benzylidene moiety be confirmed experimentally?
The (Z)-stereochemistry is validated using -NMR: the benzylidene proton (CH=) appears as a singlet at δ ~7.42 ppm due to restricted rotation, with no coupling to adjacent protons. NOESY experiments further confirm spatial proximity between the benzylidene proton and the thiazolidinone’s NH group . X-ray crystallography (using SHELXL ) provides definitive proof, as seen in analogs like compound 7o ( ), where the dihedral angle between the benzylidene and thiazolidinone planes is <10°.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Elemental analysis : Matches calculated vs. found values for C, H, N, S (e.g., ±0.3% deviation in ).
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 579 [M]) confirm molecular weight .
- Multinuclear NMR : - and -NMR identify functional groups (e.g., acetamide NH at δ ~9.89 ppm; trimethoxy signals at δ ~3.73–3.85 ppm) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene or acetamide groups) influence bioactivity?
SAR studies reveal that electron-donating groups (e.g., 3,4,5-trimethoxy on benzylidene) enhance enzyme inhibition by stabilizing π-π interactions in hydrophobic binding pockets. For instance, replacing trimethoxy with trifluoromethyl (compound 25 , ) reduced HIV integrase inhibition by 40%, highlighting the importance of methoxy groups for target engagement. Similarly, sulfonamide substituents on the acetamide moiety ( ) improved carbonic anhydrase IX binding affinity (IC < 100 nM) via hydrogen bonding to catalytic zinc .
Q. What computational methods are effective for predicting binding modes and optimizing potency?
- Docking (AutoDock Vina) : Dock the compound into active sites (e.g., HIV integrase or carbonic anhydrase) using crystal structures (PDB: 1QS4, 3NTG). Focus on interactions like hydrogen bonds with Mg (integrase) or zinc coordination (carbonic anhydrase).
- Pharmacophore modeling (Discovery Studio) : E-pharmacophore models for Mycobacterium tuberculosis pantothenate synthetase (PS) identified critical features: two hydrogen bond acceptors (thioxo and carbonyl groups) and one aromatic ring (benzylidene) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding.
Q. How should researchers address contradictions in biological data across studies?
Example: Discrepancies in IC values for PS inhibition (e.g., 350 nM vs. µM range in ) may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies:
- Standardize assays using recombinant enzymes under identical buffer conditions.
- Validate cell-based activity with counter-screens (e.g., cytotoxicity assays to rule off-target effects).
- Cross-reference structural analogs (e.g., compound 19 vs. 18 , ) to isolate substituent-specific effects.
Methodological Guidance
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
- HIV integrase strand-transfer assay : Use oligonucleotide substrates and detect integration via gel electrophoresis or fluorescence resonance energy transfer (FRET) .
- Carbonic anhydrase inhibition : Monitor CO hydration by stopped-flow spectrophotometry (pH 7.5, 20°C) .
- Mycobacterial PS inhibition : Measure pantothenate formation via HPLC or coupled enzyme assays (NADH oxidation) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) datasets.
- Refinement (SHELXL) : Apply restraints for disordered methoxy groups and anisotropic displacement parameters.
- Validation (PLATON) : Check for missed symmetry, solvent accessibility, and hydrogen bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
